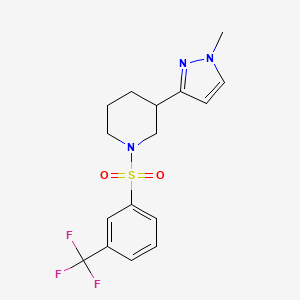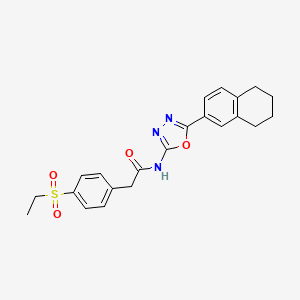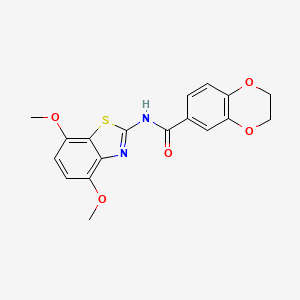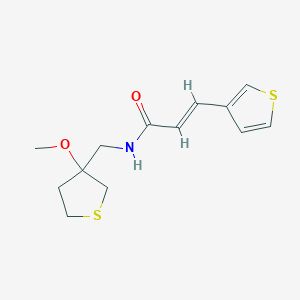
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolyl group and the trifluoromethylphenylsulfonyl group through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be essential to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
科学的研究の応用
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Its unique chemical properties make it a candidate for use in various industrial applications, such as the development of new materials or catalysts.
作用機序
The mechanism by which 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine include other piperidine derivatives and compounds with similar functional groups, such as:
- 3-(1-methyl-1H-pyrazol-3-yl)-1-phenylpiperidine
- 3-(1-methyl-1H-pyrazol-3-yl)-1-(trifluoromethylphenyl)piperidine
- 1-(3-(trifluoromethyl)phenylsulfonyl)piperidine
Uniqueness
What sets this compound apart from similar compounds is the specific combination of its functional groups, which confer unique chemical properties and reactivity
特性
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-9-7-15(20-21)12-4-3-8-22(11-12)25(23,24)14-6-2-5-13(10-14)16(17,18)19/h2,5-7,9-10,12H,3-4,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLQOUGHSFEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)
![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)







![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)



